Boc-2,5-dihydro-D-phenylglycine
Overview
Description
Boc-2,5-dihydro-D-phenylglycine is a derivative of glycine, an amino acid, and is commonly used in proteomics research. The compound has the molecular formula C13H19NO4 and a molecular weight of 253.3 g/mol . It is known for its role as an N-methyl-D-aspartate (NMDA) receptor antagonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Boc-2,5-dihydro-D-phenylglycine typically involves the protection of the amino group of 2,5-dihydro-D-phenylglycine with a tert-butoxycarbonyl (Boc) group. This is achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Boc-2,5-dihydro-D-phenylglycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The Boc group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions typically involve reagents like trifluoroacetic acid for deprotection of the Boc group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives .
Scientific Research Applications
Boc-2,5-dihydro-D-phenylglycine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is employed in studies involving NMDA receptors and their antagonists.
Medicine: Research into its potential therapeutic effects, particularly in neurological disorders, is ongoing.
Industry: It is used in the production of specialized chemicals and pharmaceuticals
Mechanism of Action
Boc-2,5-dihydro-D-phenylglycine exerts its effects primarily by acting as an NMDA receptor antagonist. This means it binds to NMDA receptors in the brain, inhibiting their activity. The inhibition of these receptors can modulate synaptic plasticity and neurotransmission, which are crucial for learning and memory processes.
Comparison with Similar Compounds
Similar Compounds
Boc-D-phenylglycine: Another derivative of glycine with similar protective groups.
Boc-L-phenylglycine: The L-enantiomer of Boc-phenylglycine.
Boc-2,5-dihydro-L-phenylglycine: The L-enantiomer of Boc-2,5-dihydro-D-phenylglycine.
Uniqueness
This compound is unique due to its specific stereochemistry and its role as an NMDA receptor antagonist. This makes it particularly valuable in neurological research and potential therapeutic applications.
Properties
IUPAC Name |
(2R)-2-cyclohexa-1,4-dien-1-yl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO4/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9/h4-5,8,10H,6-7H2,1-3H3,(H,14,17)(H,15,16)/t10-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAJQVCXAZPZIGP-SNVBAGLBSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CCC=CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](C1=CCC=CC1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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